molecular formula C11H11FINO2 B8014138 (4-Fluoro-2-iodophenyl)(morpholino)methanone

(4-Fluoro-2-iodophenyl)(morpholino)methanone

Cat. No.: B8014138
M. Wt: 335.11 g/mol
InChI Key: FPNLCCBSEOCIOX-UHFFFAOYSA-N
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Description

(4-Fluoro-2-iodophenyl)(morpholino)methanone is an organic compound that features a unique combination of fluorine, iodine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-iodophenyl)(morpholino)methanone typically involves the reaction of 4-fluoro-2-iodoaniline with morpholine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-2-iodophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Fluoro-2-iodophenyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-2-iodophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The morpholine group contributes to the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison: (4-Fluoro-2-iodophenyl)(morpholino)methanone is unique due to the specific positioning of the fluorine and iodine atoms, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and selectivity in various applications .

Properties

IUPAC Name

(4-fluoro-2-iodophenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNLCCBSEOCIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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